

Validating Target Engagement of STING Agonist-14: A Comparative Guide

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This guide provides a comprehensive comparison of **STING Agonist-14** with other known STING agonists, focusing on the validation of its target engagement. The information is intended for researchers, scientists, and drug development professionals working on novel immunotherapies.

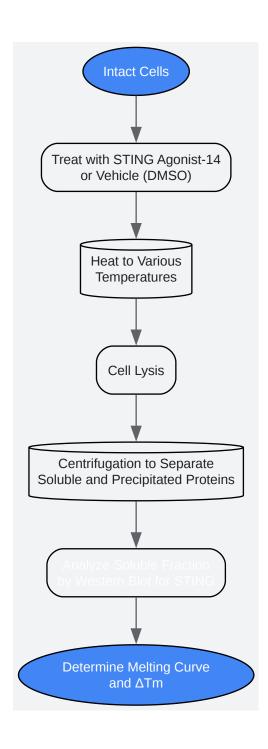
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers the production of type I interferons and other proinflammatory cytokines, leading to a robust anti-tumor immune response.[1][2][3] Pharmacological activation of STING is a promising strategy in cancer immunotherapy.[1][3] Validating that a novel compound, such as **STING Agonist-14**, directly binds to and activates STING is a crucial step in its development.

STING Signaling Pathway

Upon activation by cyclic dinucleotides (CDNs) like 2'3'-cGAMP, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN- α / β) and other inflammatory cytokines.











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